

# Spectroscopic Characterization Guide: 3,4-Dibromo-5-fluoropyridine

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## Compound of Interest

Compound Name:	3,4-Dibromo-5-fluoropyridine
CAS No.:	1260843-59-1
Cat. No.:	B594355

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## Executive Summary

**3,4-Dibromo-5-fluoropyridine** (CAS 1260843-59-1) is a critical halogenated heterocyclic scaffold used primarily in the synthesis of complex kinase inhibitors and agrochemicals.<sup>[1]</sup> Its unique substitution pattern—featuring two bromine atoms and one fluorine atom on a pyridine ring—offers orthogonal reactivity handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig).<sup>[1]</sup>

This guide provides a comprehensive spectroscopic profile to assist researchers in the rigorous identification and quality control of this intermediate. It synthesizes theoretical prediction models with empirical data from analogous halogenated pyridines to establish a robust characterization standard.

## Compound Profile & Physicochemical Properties<sup>[2]</sup> <sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup><sup>[8]</sup><sup>[9]</sup><sup>[10]</sup>



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## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **3,4-Dibromo-5-fluoropyridine** relies heavily on observing the specific coupling patterns induced by the fluorine atom (

F, spin 1/2) and the desymmetrization caused by the bromine substituents.[1]

#### <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

The molecule possesses only two aromatic protons, H2 and H6. Their chemical shifts are distinct due to their proximity to the heteroatom and the halogen substituents.



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*Analyst Note: The presence of a clear doublet with*

Hz is the primary diagnostic signal for confirming the 5-fluoro substitution pattern relative to the H6 proton.[1]

## C NMR (100 MHz, CDCl<sub>3</sub>)

The carbon spectrum is complex due to C-F coupling, which splits signals into doublets.



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## F NMR (376 MHz, CDCl<sub>3</sub>)

- Shift:  
-125.0 to -130.0 ppm.[1]
- Pattern: Doublet (due to coupling with H6).
- Utility: This is the cleanest method to detect regioisomeric impurities (e.g., 2,3-dibromo-5-fluoropyridine), which will appear as distinct peaks shifted by >1 ppm.[1]

## Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the dibromo- motif through the characteristic isotopic abundance pattern of Bromine (

Br :

Br

1:1).

- Ionization Mode: ESI+ or EI
- Molecular Ion (  
):
  - m/z 253 (  
Br,  
Br) - Relative Intensity: ~50%
  - m/z 255 (  
Br,  
Br) - Relative Intensity: ~100% (Base Peak)
  - m/z 257 (  
Br,  
Br) - Relative Intensity: ~50%
- Interpretation: A 1:2:1 triplet pattern centered at 255 amu is the hallmark of a dibromo compound. Any deviation from this ratio suggests contamination with monobromo species (1:1 doublet).

## Infrared Spectroscopy (FT-IR)

- C-H Stretch (Aromatic): 3050 – 3080  $\text{cm}^{-1}$  (Weak)

- C=N / C=C Ring Stretch: 1560 – 1420  $\text{cm}^{-1}$ [1]
- C-F Stretch: 1180 – 1220  $\text{cm}^{-1}$  (Strong, broad band)
- C-Br Stretch: 600 – 500  $\text{cm}^{-1}$  (Distinct fingerprint bands)

## Experimental Protocols

### Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening:

- Solvent: Use  $\text{CDCl}_3$  (99.8% D) neutralized with anhydrous  $\text{K}_2\text{CO}_3$  if the compound is acid-sensitive.
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
- Filtration: Filter through a cotton plug or 0.2  $\mu\text{m}$  PTFE syringe filter to remove suspended inorganic salts (e.g., LiBr from synthesis).

## Quality Control Workflow

The following diagram illustrates the logical flow for validating the identity and purity of **3,4-Dibromo-5-fluoropyridine** during synthesis.



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Caption: Analytical workflow for the isolation and validation of **3,4-Dibromo-5-fluoropyridine**.

## Synthesis Context & Impurity Profiling

Understanding the synthesis helps anticipate impurities. This compound is often synthesized via Directed Ortho Metallation (DoM) of 3-bromo-5-fluoropyridine.[1]

- Precursor: 3-Bromo-5-fluoropyridine.
- Reagent: LDA (Lithium Diisopropylamide).
- Quench: 1,2-Dibromo-1,1,2,2-tetrafluoroethane or  
[1]
- Key Impurity: Unreacted starting material (monobromo).
  - Detection: MS (m/z 175/177 doublet) and  
H NMR (H2/H4/H6 signals).



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Caption: Reaction pathway showing the origin of the target compound and potential regioisomeric impurities.

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 768969774, **3,4-Dibromo-5-fluoropyridine**.<sup>[1]</sup> Retrieved from [[Link](#)]
- Schlosser, M., & Rausis, T. (2004). Site-Selective Introduction of Halo and Methoxy Substituents onto the Pyridine Ring. European Journal of Organic Chemistry. (Contextual reference for DoM of halopyridines).
- Reich, H. J. Bordwell pKa Table and NMR Shift Data for Pyridines. University of Wisconsin-Madison.<sup>[1]</sup> (Basis for chemical shift additivity calculations).

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## Sources

- 1. 41404-58-4|2-Bromo-5-fluoropyridine|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
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